4-Cyclobutylthiazole-2-carbonyl chloride

LTD4 antagonism cycloalkylthiazole SAR structure–activity relationship

Select this premium 4-cyclobutylthiazole-2-carbonyl chloride (≥95%) for irreversible SAR advantage. U.S. Patent 5,273,986 confirms the cyclobutyl ring as the optimal substituent for LTD4 receptor antagonism (Cinalukast IC₅₀=6.4 nM), outperforming cyclopropyl or isopropyl analogs. Its unique puckered geometry locks the pharmacophore into a single low-energy conformation, eliminating the rotational ambiguity that hinders linear-chain derivatives. Invest directly in the clinically validated scaffold; request a quote now.

Molecular Formula C8H8ClNOS
Molecular Weight 201.67 g/mol
Cat. No. B8373213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutylthiazole-2-carbonyl chloride
Molecular FormulaC8H8ClNOS
Molecular Weight201.67 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CSC(=N2)C(=O)Cl
InChIInChI=1S/C8H8ClNOS/c9-7(11)8-10-6(4-12-8)5-2-1-3-5/h4-5H,1-3H2
InChIKeyXDIAQDMACRHOOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclobutylthiazole-2-carbonyl chloride – Procurement-Grade Intermediate for LTD4 Antagonist Scaffolds


4-Cyclobutylthiazole-2-carbonyl chloride (CAS 1180496-34-7) is a heterocyclic acyl chloride with molecular formula C₈H₈ClNOS and molecular weight 201.67 g/mol . The compound bears a thiazole ring substituted at the 4-position with a cyclobutyl group and functionalized at the 2-position with a carbonyl chloride, classifying it as a 2,4-disubstituted thiazole derivative. It serves as a key synthetic intermediate in the preparation of cyclobutylthiazole-containing pharmacophores, most notably the clinically evaluated LTD4 receptor antagonist Cinalukast (Ro 24-5913) . The cyclobutyl substituent imparts conformational constraint and distinct steric/electronic properties compared to linear alkyl or other cycloalkyl thiazole analogs, which has been exploited in structure–activity relationship (SAR) programs targeting leukotriene receptors [1].

Why Generic Thiazole Carbonyl Chlorides Cannot Replace 4-Cyclobutylthiazole-2-carbonyl chloride in LTD4-Targeted Synthesis


Simple thiazole-2-carbonyl chloride (MW 147.58) or 4-methylthiazole-2-carbonyl chloride (MW 161.61) lack the steric bulk and conformational constraint necessary to recapitulate the LTD4 pharmacophore geometry established by 4-cyclobutylthiazole-containing antagonists . Patent literature explicitly identifies 4-cyclobutyl as the especially preferred cycloalkyl substituent among cyclopropyl, cyclopentyl, cyclohexyl, and cycloheptyl congeners for LTD4 antagonism, indicating a non-obvious SAR optimum at the four-membered ring size that cannot be inferred from linear interpolation of homolog data [1]. Furthermore, computational reactivity studies demonstrate that the electronic influence of the 4-substituent on thiazole ring electrophilicity follows the sequence 2-substituted > 5-substituted > 4-substituted thiazoles, confirming that the position and identity of substitution jointly govern both chemical reactivity and biological target engagement [2].

Quantitative Differentiation Evidence for 4-Cyclobutylthiazole-2-carbonyl chloride Against In-Class Analogs


Patent-Documented Preference: 4-Cyclobutyl as the Optimal Cycloalkyl Substituent for LTD4 Antagonist Activity

In U.S. Patent 5,273,986 (Hoffmann-La Roche), the inventors explicitly designate R¹ = 4-cyclobutyl as the especially preferred cycloalkyl substituent among all cycloalkylthiazole congeners for LTD4 receptor antagonism [1]. The patent discloses comparator compounds bearing cyclopropyl, 1-methylethyl (isopropyl), cyclopentyl, cyclohexyl, cycloheptyl, and cyclooctyl groups at the same thiazole 4-position, yet identifies the cyclobutyl analog as the preferred embodiment. This constitutes a direct head-to-head patent-level preference based on empirical pharmacological evaluation of the full cycloalkyl homolog series.

LTD4 antagonism cycloalkylthiazole SAR structure–activity relationship

Downstream Drug Potency: Cinalukast (4-Cyclobutylthiazole-Derived) LTD4 Antagonist IC₅₀ and pA₂ Values

Cinalukast (Ro 24-5913), the clinically evaluated LTD4 antagonist whose pharmacophore incorporates the 4-cyclobutylthiazole moiety, exhibits an IC₅₀ of 6.4 ± 2.2 nM in [³H]LTD4 competitive binding assays on guinea pig lung membranes and a pA₂ value of 9.6 ± 0.2 in isolated guinea pig tracheal smooth muscle contraction assays [1]. For context, the structurally distinct but therapeutically equivalent CysLT1 antagonist Montelukast shows an IC₅₀ of 4.9 nM in human CysLT1-expressing HEK293 membranes, while Zafirlukast displays a substantially weaker IC₅₀ of 0.6 µM in guinea pig trachea . The 4-cyclobutylthiazole-containing Cinalukast thus achieves single-digit nanomolar potency comparable to the market-leading agent in its class.

Cinalukast LTD4 receptor binding guinea pig trachea assay

Molecular Weight and Lipophilicity Differentiation from Unsubstituted and Methyl-Substituted Analogs

4-Cyclobutylthiazole-2-carbonyl chloride (MW 201.67, C₈H₈ClNOS) exhibits a substantially higher molecular weight compared to the unsubstituted parent thiazole-2-carbonyl chloride (MW 147.58, C₄H₂ClNOS) and the methyl analog 4-methylthiazole-2-carbonyl chloride (MW 161.61, C₅H₄ClNOS) . The cyclobutyl group contributes an incremental +54.09 Da relative to the methyl-substituted analog and +54.09 Da relative to the unsubstituted scaffold. This mass increase is accompanied by a predicted increase in lipophilicity (estimated ΔlogP ~1.5–2.0 units based on the cyclobutyl fragment's hydrophobic contribution), which directly influences membrane permeability, protein binding, and pharmacokinetic distribution of downstream target molecules [1].

physicochemical properties molecular weight logP prediction

Conformational Constraint: Cyclobutyl Ring Geometry Distinct from Cyclopropyl, Cyclopentyl, and Acyclic Analogs

The cyclobutyl ring adopts a non-planar puckered conformation with a dihedral angle of approximately 30° between opposing methylene groups and internal C–C–C bond angles of ~88° (vs. ~109.5° for tetrahedral acyclic sp³ carbon) [1]. This stands in contrast to cyclopropyl (planar, bond angles ~60°), cyclopentyl (envelope/half-chair pseudorotation), and acyclic isopropyl or n-propyl substituents (freely rotating). The 4-cyclobutylthiazole moiety thus presents a unique spatial orientation of the thiazole ring relative to the hydrophobic substituent, which the Ballart et al. study demonstrates is critical for achieving potent LTD4 antagonism and improved pharmacokinetic profiles compared to quinoline-containing leads [2]. The constrained geometry reduces the entropic penalty upon receptor binding relative to flexible alkyl chains while avoiding the excessive ring strain of cyclopropyl.

conformational analysis cyclobutane puckering steric effects

Synthetic Lineage to Clinically Evaluated LTD4 Antagonist Versus Non-Clinical In-Class Intermediates

4-Cyclobutylthiazole-2-carbonyl chloride serves as a direct synthetic precursor to the 4-cyclobutylthiazole pharmacophore embedded in Cinalukast (Ro 24-5913), which advanced to clinical evaluation for asthma . In contrast, closely related 4-substituted thiazole-2-carbonyl chlorides such as 4-methylthiazole-2-carbonyl chloride (CAS 79312-42-8) and 4-phenylthiazole-2-carbonyl chloride (CAS 36094-04-9) lack documented lineage to clinically evaluated LTD4 antagonists . The Ballart et al. study further demonstrated that the 4-cyclobutylthiazole-containing compound showed improved pharmacokinetic profiles in comparison with the quinoline-containing lead molecule LM-1468, whereas the 4-isopropylthiazole analog did not match this level of activity, confirming the non-interchangeable nature of the 4-alkyl substitution [1].

clinical candidate Cinalukast synthetic intermediate

High-Value Procurement Scenarios for 4-Cyclobutylthiazole-2-carbonyl chloride Supported by Differential Evidence


Medicinal Chemistry: LTD4 Receptor Antagonist Lead Optimization and SAR Expansion

Research groups developing next-generation leukotriene D4 receptor antagonists can use 4-cyclobutylthiazole-2-carbonyl chloride as a direct acylation reagent to introduce the clinically validated 4-cyclobutylthiazole pharmacophore into novel scaffolds. The evidence from U.S. Patent 5,273,986 establishes that cyclobutyl is the preferred cycloalkyl substituent over cyclopropyl, isopropyl, cyclopentyl, and larger rings for LTD4 antagonism [1]. Cinalukast's IC₅₀ of 6.4 nM and pA₂ of 9.6 provide quantitative benchmarks for evaluating new derivatives built from this intermediate [2]. The Ballart et al. study further supports that 4-cyclobutylthiazole-containing compounds achieve improved pharmacokinetic profiles versus quinoline-based leads, justifying investment in this specific building block rather than cheaper unsubstituted or methyl-substituted alternatives [3].

Chemical Biology: Probe Development for Cysteinyl Leukotriene Receptor Subtype Selectivity Studies

Investigators developing chemical probes to dissect CysLT1 versus CysLT2 receptor pharmacology can exploit the unique conformational constraint of the cyclobutylthiazole moiety. The puckered cyclobutyl ring restricts the spatial orientation of the thiazole core to a single low-energy conformation, unlike freely rotating acyclic substituents, enabling more precise SAR interpretation [1]. Cinalukast-derived probes based on this scaffold have established selectivity for CysLT1 over CysLT2, and the intermediate's track record in a clinically evaluated compound reduces the risk of investing synthetic effort in an unvalidated pharmacophore [2].

Process Chemistry: Kilogram-Scale Synthesis of Cyclobutylthiazole-Containing API Intermediates

Contract manufacturing organizations (CMOs) and process chemistry groups engaged in scaling LTD4 antagonist candidates can leverage the established synthetic route to 4-cyclobutylthiazole-2-carbonyl chloride via Hantzsch thiazole synthesis from cyclobutyl-containing precursors. The compound's molecular weight of 201.67 and intermediate lipophilicity facilitate standard extractive workup and chromatographic purification [1]. The documented mass spectrum (ESI, EI+): m/z = 198 (MH⁺) provides a validated analytical quality control marker [2]. The preference for 4-cyclobutyl over other cycloalkyl groups in the patent literature mitigates the regulatory risk of later-stage substituent changes that would require new impurity profiling [3].

Computational Chemistry: Pharmacophore Model Refinement Using Cyclobutyl Conformational Constraints

Computational chemists constructing or refining LTD4 receptor pharmacophore models can treat the 4-cyclobutylthiazole moiety as a privileged fragment with a well-defined single conformational minimum (puckered geometry, ~30° dihedral angle) [1]. This contrasts with the conformational flexibility of 4-isopropyl or 4-n-propyl analogs, which introduce multiple low-energy rotamers and increase the uncertainty in docking and pharmacophore alignment studies. The availability of quantitative binding data from Cinalukast (IC₅₀ = 6.4 ± 2.2 nM) [2] provides a calibration point for scoring functions, making the 4-cyclobutylthiazole scaffold a valuable reference for validating computational predictions against experimentally determined affinities.

Quote Request

Request a Quote for 4-Cyclobutylthiazole-2-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.